molecular formula C16H11N3O2 B3256494 N-(1H-benzimidazol-2-yl)-1-benzofuran-2-carboxamide CAS No. 27111-30-4

N-(1H-benzimidazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No. B3256494
CAS RN: 27111-30-4
M. Wt: 277.28 g/mol
InChI Key: NAZWMGNYMJBXAY-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a significant class of compounds with a wide range of applications in medicinal chemistry . They are part of the structure of several antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .


Molecular Structure Analysis

Benzimidazole derivatives typically have a planar molecular structure . This planarity is often crucial for their biological activity, as it allows these compounds to interact effectively with their biological targets .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely, depending on their specific structure and the biological target they interact with . For example, some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, a key enzyme in glucose metabolism .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can also vary widely, depending on the specific compound . Some benzimidazole derivatives can be harmful if swallowed or inhaled, and can cause skin and eye irritation . Therefore, appropriate safety measures should be taken when handling these compounds .

Future Directions

Given the wide range of biological activities exhibited by benzimidazole derivatives, there is significant interest in the development of new derivatives with improved properties . This includes the synthesis of derivatives with greater potency, improved selectivity for their biological targets, and better safety profiles .

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-15(14-9-10-5-1-4-8-13(10)21-14)19-16-17-11-6-2-3-7-12(11)18-16/h1-9H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZWMGNYMJBXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001330319
Record name N-(1H-benzimidazol-2-yl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

27111-30-4
Record name N-(1H-benzimidazol-2-yl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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